molecular formula C22H32N4O2 B7182193 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide

Cat. No.: B7182193
M. Wt: 384.5 g/mol
InChI Key: VWLHEMJOIAFPHU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a pyrrolidine ring, and an azepane ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c27-21(26-15-5-8-18-7-1-2-10-20(18)26)17-23-22(28)25-14-6-9-19(11-16-25)24-12-3-4-13-24/h1-2,7,10,19H,3-6,8-9,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLHEMJOIAFPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(CC2)C(=O)NCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including acylation, cyclization, and amination to introduce the pyrrolidine and azepane rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress can enhance efficiency and safety. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-piperidin-1-ylazepane-1-carboxamide
  • N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-morpholin-1-ylazepane-1-carboxamide

Uniqueness

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-pyrrolidin-1-ylazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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